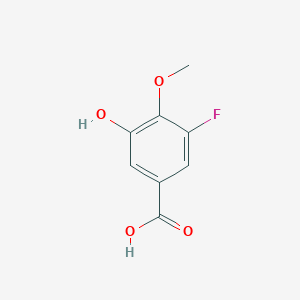
3-Fluoro-5-hydroxy-4-methoxybenzoic acid
Descripción general
Descripción
“3-Fluoro-5-hydroxy-4-methoxybenzoic acid” is a chemical compound . It is a fluorinated benzoic acid building block . It can be prepared from 3-fluoro-4-methoxybenzoic acid via demethylation .
Synthesis Analysis
The synthesis of “this compound” involves a Fries rearrangement, which is a scalable synthesis of key fluoro building blocks .Molecular Structure Analysis
The molecular formula of “this compound” is C8H7FO3 . The average mass is 170.138 Da and the monoisotopic mass is 170.037918 Da .Chemical Reactions Analysis
The fluoride substituent in “this compound” enables nucleophilic aromatic substitution . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
1. Environmental Impact and Toxicology
Compounds structurally related to 3-Fluoro-5-hydroxy-4-methoxybenzoic acid, like benzophenone-3 and parabens (derivatives of para-hydroxybenzoic acid), have been extensively studied for their environmental presence and potential toxicological effects. For instance, benzophenone-3, a compound with a similar phenolic structure, has been scrutinized for its potential reproductive toxicity, indicating its endocrine-disrupting effects in humans and animals (Ghazipura et al., 2017). Parabens, another related group, have been investigated for their occurrence in aquatic environments and potential as weak endocrine disrupter chemicals (Haman et al., 2015).
2. Pharmaceutical and Pharmacological Research
Compounds with a similar structure have been noted for their potential therapeutic applications. Gallic acid (3,4,5-trihydroxybenzoic acid), sharing a hydroxybenzoic acid moiety, is known for its anti-inflammatory properties and is being studied for its potential in treating various inflammation-related diseases (Bai et al., 2020). Vanillic acid, a dihydroxybenzoic acid analog, is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties (Ingole et al., 2021).
3. Analytical and Industrial Applications
The methodologies for detecting and quantifying phenolic compounds, structurally similar to this compound, are crucial in various fields. Studies have reviewed the analytical methods used in determining the antioxidant activity of such compounds, emphasizing their importance in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021). Furthermore, the synthesis of related compounds like vanillin and fluorinated biphenyls is vital in the flavorings, alcohols, and pharmaceutical sectors, highlighting the compound's multifaceted applications in various industries (Ju & Xin, 2003); (Qiu et al., 2009).
Safety and Hazards
“3-Fluoro-5-hydroxy-4-methoxybenzoic acid” is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
3-fluoro-5-hydroxy-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYLTVLFCIIHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
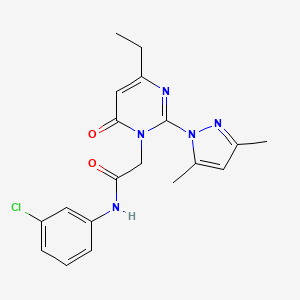
![(1alpha,5alpha)-Bicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2424653.png)

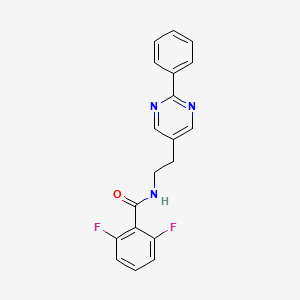
![Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2424657.png)
![4-(N,N-diethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424659.png)
![7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide](/img/structure/B2424660.png)
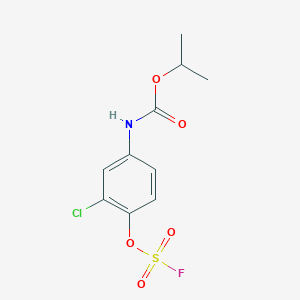
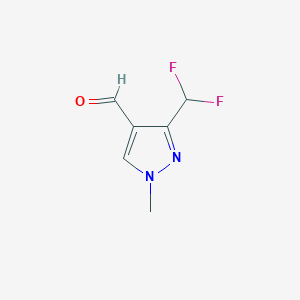
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2424664.png)
![4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2424665.png)
![3-((4-(3-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2424666.png)
![Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2424668.png)
![1-Methyl-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2424672.png)
